Ethyl [(dichlorophosphoryl)methylidene]carbamate
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Overview
Description
Ethyl [(dichlorophosphoryl)methylidene]carbamate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamate group linked to a dichlorophosphoryl moiety, making it a versatile molecule in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [(dichlorophosphoryl)methylidene]carbamate typically involves the reaction of ethyl carbamate with a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethyl carbamate} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the dichlorophosphoryl group to other functional groups, altering the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where the dichlorophosphoryl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce simpler carbamate compounds.
Scientific Research Applications
Ethyl [(dichlorophosphoryl)methylidene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated intermediates.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl [(dichlorophosphoryl)methylidene]carbamate involves its interaction with molecular targets such as enzymes and proteins. The dichlorophosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its use as a pesticide, where it targets specific enzymes in pests.
Comparison with Similar Compounds
Ethyl carbamate: A simpler carbamate compound without the dichlorophosphoryl group.
Methyl [(dichlorophosphoryl)methylidene]carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl [(dichlorophosphoryl)methylidene]carbamate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the carbamate and dichlorophosphoryl groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions and its applications in various fields highlight its significance.
Properties
CAS No. |
62779-34-4 |
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Molecular Formula |
C4H6Cl2NO3P |
Molecular Weight |
217.97 g/mol |
IUPAC Name |
ethyl N-(dichlorophosphorylmethylidene)carbamate |
InChI |
InChI=1S/C4H6Cl2NO3P/c1-2-10-4(8)7-3-11(5,6)9/h3H,2H2,1H3 |
InChI Key |
FXYIXWQMUXWAAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=CP(=O)(Cl)Cl |
Origin of Product |
United States |
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